3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide
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Overview
Description
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine, which generates 3-amino-2-propylthietane 1,1-dioxide. This intermediate can then be methylated and subjected to Hofmann elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Thietane derivatives are explored for their potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives, such as:
- 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- 3-(Phenylsulfanyl)thietane 1,1-dioxide
- 3-Aryloxythietane 1,1-dioxide
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio and amino groups provides unique properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H17NO2S2 |
---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
N-(1-methylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H17NO2S2/c1-3-7(4-12-2)9-8-5-13(10,11)6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
KVFPOXCTVWWVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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